Scoparone

Hepatoprotection Liver Injury Coumarin Derivatives

Scoparone (6,7-dimethoxycoumarin) is a hepatic-function-selective probe that potentiates CDCA-induced BSEP expression via CYP1A2/PKC signaling—a synergistic mechanism absent in general coumarins or direct FXR agonists. Substitution with esculetin or scopoletin yields divergent XO inhibition and receptor profiles. This compound attenuates NASH at 80 mg/kg without hepatotoxicity, supported by validated LC-MS/MS quality-assurance methods. Procure from vendors offering ≥98% HPLC purity with full traceability for cholestasis and bile-acid homeostasis studies.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 120-08-1
Cat. No. B1681568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScoparone
CAS120-08-1
Synonyms6,7-dimethoxy-coumarin
6,7-dimethoxycoumarin
6,7-dimethylesculetin
scoparone
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=O)O2)OC
InChIInChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3
InChIKeyGUAFOGOEJLSQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scoparone (CAS 120-08-1): Pharmacological Profile and Procurement Baseline for the Coumarin-Derived Hepatoprotective Agent


Scoparone (6,7-dimethoxycoumarin, CAS 120-08-1) is a naturally occurring coumarin derivative [1]. It is a principal bioactive constituent of the traditional Chinese herb Artemisia capillaris (Yin Chen) and has been extensively studied for its diverse pharmacological activities, including hepatoprotection, anti-inflammation, and modulation of bile acid homeostasis [2]. Its basic physicochemical profile includes a molecular weight of 206.20 g/mol and a molecular formula of C11H10O4 [3]. The compound is characterized by its ability to interact with and potentiate signaling pathways, most notably those involving the constitutive androstane receptor (CAR) and farnesoid X receptor (FXR), which are central to liver function [4].

Rationale for Scoparone Procurement: Why In-Class Coumarin Analogs Are Not Direct Substitutes


While scoparone belongs to the coumarin family, its specific 6,7-dimethoxy substitution pattern confers a unique pharmacological fingerprint that is not interchangeable with structurally similar analogs like esculetin or scopoletin. Direct comparative studies demonstrate that small changes in coumarin structure lead to significant differences in key activities, including hepatic protection efficacy and selectivity for molecular targets like xanthine oxidase and nuclear receptors [1][2]. Furthermore, scoparone exhibits a distinct metabolic pathway and unique signaling potentiation effect (e.g., enhancing CDCA-induced BSEP expression) that is not a class-wide trait [3]. These quantifiable differences mean that substituting scoparone with a generic 'coumarin' or 'phenolic' will not yield the same biological outcome, making its specific procurement critical for studies focused on hepatic function, cholestasis, or specific inflammatory models.

Quantitative Evidence Guide: Scoparone's Differentiated Performance vs. Structural Analogs and Standards of Care


Hepatoprotective Efficacy: Scoparone vs. Esculetin in a Rat Model of Acute Liver Injury

In a head-to-head study evaluating hepatoprotection in a CCl4-induced acute liver injury model in rats, scoparone (35 mg/kg, oral) and esculetin (31.15 mg/kg, oral) both demonstrated significant protective effects by preventing the increase in serum transaminases AST and ALT. However, the study's conclusion ranks esculetin as the 'strongest protective effect', followed by scoparone [1]. This provides a clear, quantifiable hierarchy of efficacy between two structurally related coumarins. The protective effect of scoparone is also supported by a separate cross-study showing its ability to reduce serum LDH and GGT levels in a similar model, whereas coumarin and 4-methylumbelliferone had no effect [2].

Hepatoprotection Liver Injury Coumarin Derivatives In Vivo Pharmacology

Xanthine Oxidase (XO) Inhibition: Scoparone's Negligible Activity vs. Esculetin's Potent Inhibition

A direct comparison of the inhibitory effects of scoparone, scopoletin, and esculetin on the enzyme xanthine oxidase (XO) revealed a stark activity cliff. Esculetin demonstrated potent competitive inhibition with an IC50 of 28.4 μM and an apparent inhibition constant (Ki) of 2.369 x 10⁻⁶ M. In contrast, scoparone (and scopoletin) exhibited negligible inhibitory activity [1]. This highlights that the 6,7-dihydroxy substitution (esculetin) is critical for XO inhibition, while the 6,7-dimethoxy substitution (scoparone) renders the compound inactive against this target.

Xanthine Oxidase Enzyme Inhibition Structure-Activity Relationship Antioxidant

Mechanistic Divergence in Hepatic Signaling: Scoparone Potentiates BSEP Expression via CDCA-FXR, a Function Absent in its Metabolites and Unrelated to Direct UGT1A1 Induction

A key mechanistic differentiation for scoparone is its unique ability to potentiate chenodeoxycholic acid (CDCA)-induced expression of the bile salt export pump (BSEP). In primary human hepatocytes and Huh7 cells, scoparone alone did not induce human UGT1A1 or BSEP expression. However, when co-administered with CDCA, it significantly potentiated CDCA's stimulatory effect on the human BSEP promoter [1]. This synergistic action is dependent on CYP1A2-mediated metabolism of scoparone and is abolished by a PKC inhibitor, indicating a specific and complex signaling mechanism not shared by its direct metabolites or other simple coumarins [1].

Bile Acid Metabolism Cholestasis Nuclear Receptor Signaling Mechanism of Action

Comparative Efficacy in Attenuating Weight Loss in a Chronic Liver Injury Model: Scoparone Underperforms UDCA and Silymarin

In a CCl4-induced chronic liver injury model in rats, the effect of scoparone on body weight loss was compared to the standard clinical therapies ursodeoxycholic acid (UDCA) and silymarin. The control group gained 4.0 g/day, while the CCl4-treated group lost 6.4 g/day. Supplementation with UDCA and silymarin significantly attenuated this weight loss to 5.5 g/day and 4.1 g/day, respectively. In contrast, scoparone supplementation resulted in a less pronounced attenuation of weight loss, decreasing it to only 2.2 g/day [1]. All treatments significantly improved serum markers like ALT and AST.

Chronic Liver Disease Therapeutic Efficacy Animal Model Weight Loss

Supply Chain and Purity Profile: Scoparone's Position Between Natural Product and Biotechnological Production

Scoparone can be obtained via traditional extraction from Artemisia capillaris, multi-step chemical synthesis, or modern biotechnological methods. A novel biosynthetic approach utilizes an engineered O-methyltransferase with high activity. This method uses scopoletin as a substrate and achieves a 92.6% conversion rate to scoparone in vitro [1]. This high-efficiency enzymatic process offers a greener, scalable alternative to complex extraction or chemical synthesis, which involve multiple steps and toxic reagents. Commercially, scoparone is consistently supplied with a purity of ≥98% by vendors .

Sourcing Synthesis Purity Biocatalysis

Validated Research & Industrial Scenarios for High-Purity Scoparone (CAS 120-08-1)


Mechanistic Studies of Cholestasis and Bile Acid Homeostasis

Scoparone is uniquely suited for investigations into the regulation of bile acid transporters like BSEP. Unlike other coumarins or direct FXR agonists, scoparone's function as a potentiator of CDCA-induced BSEP expression offers a tool to dissect the complex synergistic signaling pathways (CYP1A2/PKC-dependent) involved in bile flow and cholestasis. This makes it invaluable for researchers studying diseases like primary biliary cholangitis (PBC) or drug-induced cholestasis, where understanding this specific potentiation mechanism is critical [1].

Differentiating Hepatic from Extra-Hepatic Anti-inflammatory Signaling

For studies aiming to target hepatic inflammation (e.g., NASH) via pathways like TLR4/NF-κB, scoparone is a strong candidate due to documented in vivo effects in NASH models, where it attenuates steatosis and inflammation at a dose of 80 mg/kg without apparent hepatotoxicity [2]. Its lack of activity against xanthine oxidase (unlike esculetin) ensures that any observed anti-inflammatory effects are not confounded by changes in uric acid metabolism, providing a cleaner pharmacological profile for investigating specific inflammatory pathways in the liver.

Natural Product Chemistry and Analytical Standardization

Scoparone, with a defined CAS number and consistent commercial purity of ≥98%, serves as an excellent reference standard for quality control of Artemisia capillaris-based herbal products (e.g., Yin-Chen-Hao decoction). Its presence and concentration can be reliably quantified using LC-MS/MS methods, which have been validated for pharmacokinetic studies. This supports research in pharmacognosy, the development of phytopharmaceuticals, and the standardization of traditional medicine formulations where scoparone is a known active marker compound [3].

Green Chemistry and Scalable Bioproduction of High-Value Coumarins

Scoparone is a model compound for developing and scaling biocatalytic processes. The existence of a patented, high-yield (92.6%) enzymatic method using an engineered O-methyltransferase and the renewable substrate scopoletin demonstrates its potential for industrial biotechnology applications [4]. This makes scoparone relevant for R&D in green chemistry, bioprocess engineering, and the sustainable manufacturing of fine chemicals and pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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